molecular formula C11H12ClNO3 B172577 2-Chloro-4-morpholinobenzoic acid CAS No. 175153-55-6

2-Chloro-4-morpholinobenzoic acid

Cat. No.: B172577
CAS No.: 175153-55-6
M. Wt: 241.67 g/mol
InChI Key: AJCOZBPUPGTLME-UHFFFAOYSA-N
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Description

2-Chloro-4-morpholinobenzoic acid is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a chlorine atom, and the hydrogen atom at the 4-position is replaced by a morpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-morpholinobenzoic acid can be synthesized through a multi-step process. One common method involves the reaction of 2-chlorobenzoic acid with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-morpholinobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Chloro-4-morpholinobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-4-morpholinobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The morpholine group can enhance the compound’s ability to bind to proteins, while the chlorine atom can influence its reactivity and stability.

Comparison with Similar Compounds

2-Chloro-4-morpholinobenzoic acid can be compared with other similar compounds, such as:

    2-Chlorobenzoic Acid: Lacks the morpholine group, making it less versatile in certain applications.

    4-Morpholinobenzoic Acid: Lacks the chlorine atom, which can affect its reactivity and binding properties.

    2-Chloro-4-fluorobenzoic Acid: Contains a fluorine atom instead of a morpholine group, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the chlorine atom and morpholine group, which provides a balance of reactivity and binding affinity, making it a valuable compound in various fields of research and industry.

Biological Activity

2-Chloro-4-morpholinobenzoic acid (CMB), a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chloro group and a morpholine moiety attached to a benzoic acid framework. This structural configuration is integral to its biological activity.

The biological activity of CMB can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : CMB has shown inhibitory effects on various enzymes, particularly those involved in cancer cell proliferation. For instance, studies indicate that it inhibits matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .
  • Antiproliferative Effects : Research has demonstrated that CMB exhibits potent antiproliferative effects against several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116) cells. The IC50 values for these cell lines range from 0.1 to 10 μM, indicating significant efficacy .
  • Selective Toxicity : Notably, CMB displays selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index. For example, it has been reported to have a 19-fold lesser effect on non-cancerous MCF10A cells compared to its effect on MDA-MB-231 cells .

Pharmacological Effects

CMB's pharmacological profile includes:

  • Antitumor Activity : In vivo studies have shown that CMB significantly reduces tumor growth in mouse models of breast cancer. The compound was administered at doses ranging from 5 to 20 mg/kg, leading to marked reductions in tumor size and weight compared to control groups .
  • Anti-inflammatory Properties : Preliminary studies suggest that CMB may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. This is hypothesized due to its ability to inhibit pro-inflammatory cytokines .

Study 1: Anticancer Efficacy

A study published in MDPI investigated the effects of CMB on MDA-MB-231 cells. The results indicated that treatment with CMB resulted in a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 0.126 μM. Additionally, the compound induced apoptosis in these cells as evidenced by increased caspase-3 activity .

Study 2: In Vivo Tumor Growth Inhibition

In an animal model study, mice inoculated with MDA-MB-231 cells were treated with CMB over a period of 30 days. Results showed significant inhibition of lung metastasis compared to control groups treated with vehicle only. The study concluded that CMB could be a promising candidate for further development as an anticancer agent .

Data Summary

Biological ActivityIC50 Value (μM)Target Cell LineReference
Antiproliferative0.126MDA-MB-231
Antitumor-Mouse Model
Anti-inflammatory-In vitro studies

Properties

IUPAC Name

2-chloro-4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCOZBPUPGTLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377014
Record name 2-Chloro-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-55-6
Record name 2-Chloro-4-(morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-morpholin-4-yl-benzoic acid methyl ester (3.08 g, 12.0 mmol) and 6N NaOH (2.5 mL, 15 mmol) in methanol (50 mL) and water (7.5 mL) was stirred 24 h at room temperature, then acidified with 2N HCl. The precipitate was filtered off, washed with water and dried to provide 2-chloro-4-morpholin-4-yl-benzoic acid (2.56 g, 88% yield) as a white solid. This intermediate (10.6 mmol) was suspended in tert-butanol (20 mL), treated with diphenylphosphoryl azide (2.30 mL, 10.6 mmol), then with triethylamine (1.45 mL, 10.6 mmol), was stirred at reflux for 20 h and evaporated. Purification by flash chromatography (SiO2) eluted with 2:8 ethyl acetate:hexanes provided (2-chloro-4-morpholin-4-yl-phenyl)-carbamic acid tert-butyl ester (2.84 g) as a mixture (˜1:1) with 2-chloro-4-morpholin-4-yl-benzoic acid tert-butyl ester. This mixture was carried on without further purification. 1H-NMR (CDCl3, 500 MHz) 8.0 (br, 1H), 7.80 (d, 1H), 7.4 (d, 1H), 6.90 (d, 1H), 6.87 (d, 1H), 6.84 (dd, 1H), 6.75 (dd, 1H), 3.87 (m, 8H), 3.26 (m, 4H), 3.11 (m, 4H), 1.61 (s, 9H), 1.55 (s, 9H) ppm; MS (FIA) 313.1 (M+H); HPLC (Method A) 3.70 min.
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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